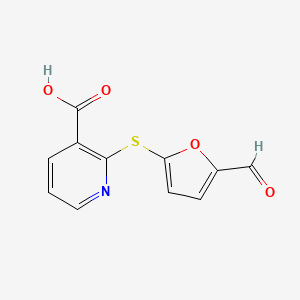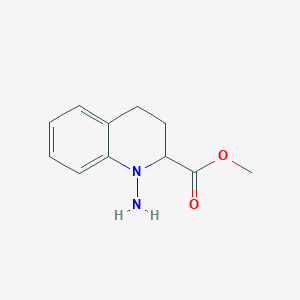
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate is a compound that belongs to the isoxazole family, which is known for its significant role in medicinal chemistry. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-acetylenic oximes with AuCl3 as a catalyst under moderate conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods often use eco-friendly catalysts and reagents to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Conversion to oximes and subsequent cyclization.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: NH2OH·HCl in methanolic conditions.
Reduction: Hydrazine hydrate in refluxing methanol.
Substitution: Alkynes in the presence of 18-crown-6 catalyst, K2CO3, and 4-toluenesulfonyl chloride.
Major Products:
Oxidation: Methyl 5-phenylisoxazole-3-carboxylate.
Reduction: 5-phenylisoxazole-3-carbohydrazide.
Substitution: Isoxazole-linked glyco-conjugates.
Aplicaciones Científicas De Investigación
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A GABAA receptor agonist with an isoxazole structure.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
Parecoxib: A COX2 inhibitor with an isoxazole moiety.
Leflunomide: An immunosuppressant agent containing an isoxazole ring.
Uniqueness: Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate stands out due to its trifluoroacetate group, which can enhance its stability and bioavailability. This unique feature makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C9H11F3N2O5 |
|---|---|
Peso molecular |
284.19 g/mol |
Nombre IUPAC |
ethyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N2O3.C2HF3O2/c1-2-11-7(10)6-3-5(4-8)12-9-6;3-2(4,5)1(6)7/h3H,2,4,8H2,1H3;(H,6,7) |
Clave InChI |
UYEJALUZYCJEKP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=C1)CN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


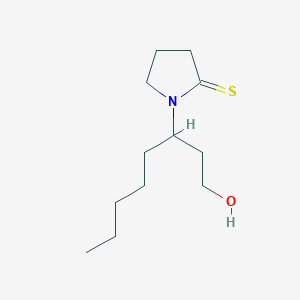
![7-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12870315.png)
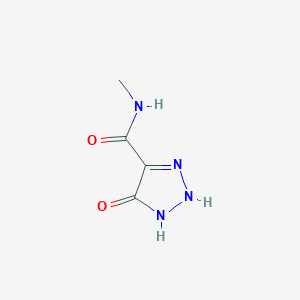
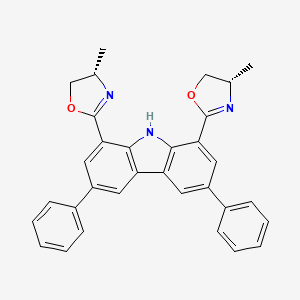
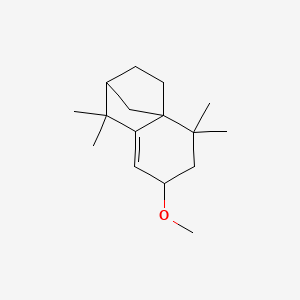
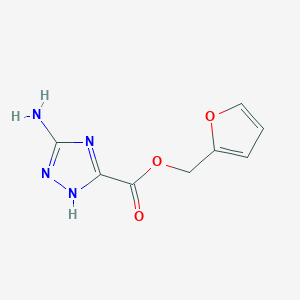
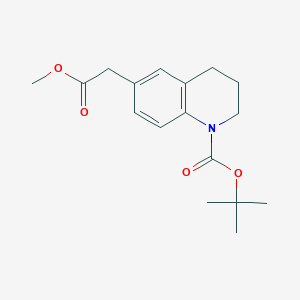
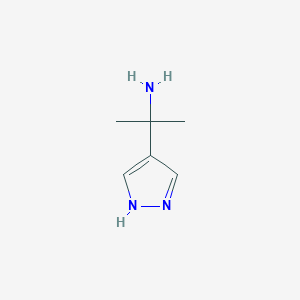
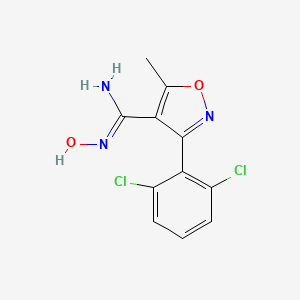
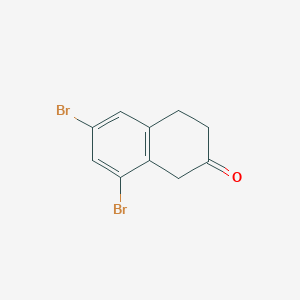
![1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12870350.png)
